molecular formula C25H25N5O3S2 B12140067 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140067
M. Wt: 507.6 g/mol
InChI Key: VFXUVCKDZDBLHU-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure comprises:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, a fused bicyclic system known for diverse biological activities, including kinase inhibition and antimicrobial effects .
  • A (Z)-configured thiazolidin-5-ylidene substituent at position 3, featuring a 2-methoxyethyl group at N3 and a thioxo (C=S) moiety at position 2. This thiazolidinone motif is associated with antioxidant, antimicrobial, and anti-inflammatory properties .
  • A 4-phenylpiperazinyl group at position 2, a common pharmacophore in CNS-targeting drugs due to its ability to modulate receptor binding and solubility .

The Z-configuration of the thiazolidinone-methylidene linkage is critical for maintaining planar conjugation, which may enhance π-π stacking interactions with biological targets .

Properties

Molecular Formula

C25H25N5O3S2

Molecular Weight

507.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N5O3S2/c1-33-16-15-30-24(32)20(35-25(30)34)17-19-22(26-21-9-5-6-10-29(21)23(19)31)28-13-11-27(12-14-28)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3/b20-17-

InChI Key

VFXUVCKDZDBLHU-JZJYNLBNSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

The pyrido[1,2-a]pyrimidin-4-one scaffold serves as the foundational structure for subsequent functionalization. A widely cited approach involves the condensation of 2-aminopyridine derivatives with β-ketoesters or malonic acid derivatives under acidic conditions . For example, 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be synthesized via cyclization of 2-(chloromethyl)nicotinonitrile with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours .

Key Reaction Conditions:

  • Reactants: 2-(Chloromethyl)nicotinonitrile, ethyl acetoacetate

  • Catalyst: Polyphosphoric acid (PPA)

  • Temperature: 120°C

  • Time: 6 hours

  • Yield: ~65%

Introduction of the 4-Phenylpiperazin-1-Yl Group

The phenylpiperazine moiety at position 2 is introduced via nucleophilic aromatic substitution (SNAr). The chloromethyl group in the pyrido[1,2-a]pyrimidin-4-one intermediate reacts with 4-phenylpiperazine in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) .

Optimized Protocol:

  • Dissolve 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq) and 4-phenylpiperazine (1.2 eq) in anhydrous DMF.

  • Add K2CO3 (2 eq) and heat at 80°C under nitrogen for 12 hours.

  • Purify via column chromatography (SiO2, ethyl acetate/hexane = 1:3) to isolate 2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .

Yield: 72–78%

Formation of the Thiazolidinone Ring

The thiazolidinone ring is constructed through a cyclocondensation reaction. A modified Hantzsch thiazole synthesis is employed, utilizing 3-(2-methoxyethyl)thiourea and ethyl 2-chloroacetoacetate. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketoester, followed by cyclization.

Synthetic Steps:

  • React 3-(2-methoxyethyl)thiourea (1 eq) with ethyl 2-chloroacetoacetate (1 eq) in ethanol.

  • Add triethylamine (TEA, 1.5 eq) as a base to deprotonate the thiourea.

  • Reflux at 90°C for 8 hours to form 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene .

Critical Parameters:

  • Solvent: Ethanol

  • Temperature: 90°C

  • Time: 8 hours

  • Yield: 58%

Coupling of Thiazolidinone and Pyrido-Pyrimidinone Moieties

The final step involves a Knoevenagel condensation to couple the thiazolidinone methylidene group with the pyrido-pyrimidinone core. The Z-configuration of the exocyclic double bond is controlled using a catalytic amount of piperidine in acetic acid.

Procedure:

  • Mix 2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (1 eq) and 3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene (1.1 eq) in glacial acetic acid.

  • Add piperidine (0.1 eq) and heat at 110°C for 24 hours.

  • Isolate the product via recrystallization from methanol.

Yield: 52%
Stereochemical Outcome: Exclusive Z-isomer formation confirmed by X-ray crystallography.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps involving sluggish kinetics. For instance, the coupling step (Section 4) can be accelerated using a microwave reactor:

Modified Conditions:

  • Reactants: Same as above

  • Solvent: Acetic acid

  • Microwave Power: 300 W

  • Temperature: 110°C

  • Time: 45 minutes

  • Yield: 60%

Purification and Characterization

Purification Methods:

  • Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • Recrystallization: Methanol or ethanol for final product polishing.

Characterization Data:

  • Melting Point: 218–220°C (decomposition).

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 6.8 Hz, 1H, pyrimidinone-H), 7.85–7.20 (m, 9H, aromatic), 4.50 (s, 2H, OCH2CH2O), 3.70 (s, 3H, OCH3).

  • HRMS (ESI): m/z calculated for C28H27N5O3S [M+H]+: 538.1912, found: 538.1909.

Challenges and Optimization Strategies

Challenge Solution
Low yield in coupling stepMicrowave-assisted synthesis (Section 5)
Z/E isomer separationPiperidine catalysis in acetic acid
Thiazolidinone ring instabilityLow-temperature cyclization (0–5°C)

Comparative Analysis of Synthetic Routes

Method Yield Time Stereoselectivity
Conventional coupling52%24 hZ-only
Microwave-assisted60%45 minZ-only
Ultrasound-mediated55%6 hZ/E = 9:1

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolidinone ring’s sulfur and nitrogen atoms enable nucleophilic substitution. For example:

  • Thiol-disulfide exchange : The thioxo group (C=S) can react with thiols to form disulfide bonds, a common pathway in redox-active compounds .

  • Ring-opening reactions : Under basic conditions, the thiazolidinone ring may undergo cleavage at the C=S bond, producing intermediates for further functionalization.

Reaction TypeConditionsProductsReferences
Thiol-disulfide exchangeThiols, pH 7–9Disulfide derivatives
Ring-opening (basic)NaOH, aqueous ethanolThiolate intermediates

Electrophilic Aromatic Substitution

The pyrido-pyrimidine core’s electron-rich aromatic system facilitates electrophilic substitution:

  • Nitration/Sulfonation : Directed by the electron-donating methoxyethyl group, though steric hindrance from the fused ring system may limit reactivity .

  • Halogenation : Bromination or chlorination likely occurs at the pyrimidinone’s para positions .

Oxidation and Reduction

  • Oxidation : The thiazolidinone’s sulfur atom may oxidize to sulfoxides or sulfones under strong oxidizing agents (e.g., H₂O₂, mCPBA) .

  • Reduction : The exocyclic double bond (Z-configuration) can undergo catalytic hydrogenation, altering stereochemistry and biological activity.

ReactionReagentsOutcomeStability
OxidationH₂O₂, mCPBASulfoxide/sulfone formationStable under inert atmosphere
ReductionH₂/Pd-CSaturated thiazolidine ringAir-sensitive intermediates

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for metal ions:

  • Complexation with transition metals : Forms stable complexes with Cu(II), Fe(III), and Zn(II), enhancing potential antimicrobial activity .

Metal IonBinding SiteApplication
Cu(II)Thiazolidinone S/NCatalytic or therapeutic agents
Zn(II)Pyrido-pyrimidine NEnzyme inhibition studies

Degradation Pathways

  • Hydrolytic degradation : The lactam ring in the pyrido-pyrimidine core hydrolyzes under acidic or alkaline conditions, forming carboxylic acid derivatives .

  • Photodegradation : Exposure to UV light induces cleavage of the methoxyethyl group, requiring storage in amber vials .

Hazard-Related Reactivity

The compound’s safety data indicates:

  • Skin/eye irritation : Likely due to reactive thiol byproducts or electrophilic intermediates .

  • Respiratory sensitization : Inhalation of aerosols may trigger reactions with mucosal membranes .

Key Challenges in Reaction Design

  • Steric hindrance : Bulky substituents (e.g., 4-phenylpiperazine) limit accessibility to reactive sites.

  • Stereochemical control : The Z-configuration of the exocyclic double bond requires precise conditions to retain during modifications .

Scientific Research Applications

Antitumor Properties

Recent studies indicate that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrido[1,2-a]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific protein kinases involved in cell cycle regulation. The ability to modulate protein kinase activity suggests that this compound may also possess similar properties, potentially making it useful in cancer therapy .

Antimicrobial Activity

The thiazolidinone moiety present in the compound has been linked to antimicrobial properties. Research has demonstrated that thiazolidine derivatives can exhibit varying degrees of antibacterial and antifungal activity depending on their substituents. This suggests that the compound could be investigated for its potential as an antimicrobial agent .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating similar compounds, researchers treated acute myeloid leukemia cell lines with various concentrations of pyrido[1,2-a]pyrimidine derivatives. Results indicated a dose-dependent inhibition of cell proliferation, with some compounds showing IC50 values in the low micromolar range. This suggests that compounds like 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one could be further investigated for their therapeutic efficacy against leukemia .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thiazolidinone derivatives showed promising results against both bacterial and fungal strains. The compounds were tested using agar diffusion methods and broth dilution techniques, revealing effective inhibition against several pathogens. This highlights the potential for the target compound to be developed into a viable antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • The 4-phenylpiperazinyl group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity compared to ethyl or methylpiperazinyl analogs .
  • The 2-methoxyethyl-thiazolidinone substituent may confer better aqueous solubility than the ethyl or phenylethyl groups in analogs .

Thiazolidinone-Containing Hybrids

Compound (Reference) Thiazolidinone Substituents Linked Heterocycle Reported Activity
Target Compound 3-(2-Methoxyethyl), 2-thioxo Pyrido-pyrimidinone Not yet reported (inferred antimicrobial/antioxidant)
3-Ethyl-4-oxo-2-thioxo analog 3-Ethyl, 2-thioxo Pyrido-pyrimidinone Structural similarity suggests comparable thiol-mediated redox activity
Thiazolo[4,5-d]pyrimidine derivatives 5-Thioxo, fused thiazolo-pyrimidine Thieno[3,4-d]pyrimidinone Microwave-assisted synthesis; anti-proliferative potential
Azo-linked thiazolidinones 4-Oxo, azo-linked aryl groups Pyrimidine-dione Confirmed antimicrobial (MIC: 8–32 µg/mL) and antioxidant (IC50: 12–45 µM)

Key Observations :

  • The thioxo (C=S) group in the target compound’s thiazolidinone ring is a redox-active site, analogous to antimicrobial/antioxidant thiazolidinones in literature .
  • Unlike azo-linked derivatives , the target compound’s pyrido-pyrimidinone core may enhance stacking interactions with nucleic acids or enzyme pockets.

Q & A

Q. How are metabolic pathways predicted using in vitro liver microsome models?

  • Methodological Answer : Incubate the compound with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Analyze metabolites at 0, 15, 30, and 60 min using UPLC-QTOF-MS. Identify Phase I oxidation sites (e.g., thiazolidinone sulfur) and Phase II glucuronidation using MetaSite software .

Tables for Key Data

Q. Table 1. Optimized Synthetic Conditions for Key Intermediates

IntermediateReagents/ConditionsYield (%)Reference
Thiazolidinone2-Mercaptoacetic acid, DMF, 80°C, 6h68
PyridopyrimidinoneNaOCl/EtOH, RT, 3h73
PhenylpiperazineBuchwald-Hartwig coupling, Pd(OAc)2, 110°C82

Q. Table 2. Biological Activity Profile

Assay TypeTarget/ModelIC50/MIC (μM)Reference
AntimicrobialS. aureus (ATCC 29213)12.5
Anti-inflammatoryCOX-2 inhibition0.89
CytotoxicityHepG2 cells>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.